Cas no 59097-99-3 (Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2))

Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) structure
59097-99-3 structure
Product name:Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
CAS No:59097-99-3
MF:C60H69ClN6O14S2
MW:1197.80467295647
CID:1612202
PubChem ID:135571058

Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
    • Benzoic acid, 3-((8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-(5-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-3-chloro-4-hydroxy-2-methylphenoxy)-, 1-butyl ester, compd. with pyridine (1:2)
    • (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - pyridine (1:2)
    • (3Z)-5-acetamido-3-[[2-[5-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-3-chloro-4-hydroxy-2-methylphenoxy]-5-butoxycarbonylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid,pyridin
    • Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd.
    • (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - py
    • EINECS 261-602-9
    • NS00056229
    • 59097-99-3
    • Inchi: InChI=1S/C50H59ClN4O14S2.2C5H5N/c1-11-15-20-67-48(60)29-16-18-39(34(22-29)54-55-44-41(71(64,65)66)23-30-21-32(70(61,62)63)25-35(52-28(6)56)42(30)46(44)58)69-40-26-36(45(57)43(51)27(40)5)53-47(59)37(12-2)68-38-19-17-31(49(7,8)13-3)24-33(38)50(9,10)14-4;2*1-2-4-6-5-3-1/h16-19,21-26,37,57-58H,11-15,20H2,1-10H3,(H,52,56)(H,53,59)(H,61,62,63)(H,64,65,66);2*1-5H
    • InChI Key: GTDJETMMOMKJCD-UHFFFAOYSA-N
    • SMILES: CCCCOC(=O)C1=CC(=C(C=C1)OC2=C(C(=C(C(=C2)NC(=O)C(CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)O)Cl)C)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O.C1=CC=NC=C1.C1=CC=NC=C1

Computed Properties

  • Exact Mass: 1196.40057
  • Monoisotopic Mass: 1196.40017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 83
  • Rotatable Bond Count: 21
  • Complexity: 2210
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 316

Experimental Properties

  • PSA: 302.66

Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) Related Literature

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